molecular formula C16H8ClF3N2O2 B2662193 {3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}(phenyl)methanone CAS No. 478030-83-0

{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}(phenyl)methanone

Cat. No. B2662193
CAS RN: 478030-83-0
M. Wt: 352.7
InChI Key: SRXPOCXFPQYJEV-UHFFFAOYSA-N
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Description

The compound “{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}(phenyl)methanone” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom, and an isoxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom . The compound also contains a trifluoromethyl group and a phenyl group .

Mechanism of Action

3CPTPM acts as a ligand in various biochemical and physiological processes. It binds to proteins and other molecules in the body, altering their structure and activity. For example, 3CPTPM binds to enzymes, which can alter their activity and affect the biochemical pathways they are involved in. Additionally, 3CPTPM can bind to receptors, which can alter their activity and affect the physiological processes they are involved in.
Biochemical and Physiological Effects
3CPTPM has been studied for its biochemical and physiological effects. It has been found to affect various biochemical pathways, such as those involved in the metabolism of carbohydrates, lipids, and proteins. Additionally, 3CPTPM has been found to affect various physiological processes, such as those involved in the regulation of blood pressure, heart rate, and respiration.

Advantages and Limitations for Lab Experiments

3CPTPM has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective option for laboratory experiments. Additionally, 3CPTPM is a relatively stable compound, making it suitable for long-term experiments. However, 3CPTPM has several limitations for laboratory experiments, such as its potential toxicity and the fact that it is not water-soluble.

Future Directions

The potential applications of 3CPTPM in scientific research are still being explored. Possible future directions include the development of new synthesis methods, the study of its effects on other biochemical and physiological processes, and the development of new applications for the compound. Additionally, further research into the safety and toxicity of 3CPTPM is needed in order to ensure its safe and effective use in laboratory experiments.

Synthesis Methods

3CPTPM can be synthesized through a variety of methods, including the Knoevenagel condensation, the Ullmann reaction, and the Buchwald-Hartwig reaction. The Knoevenagel condensation is a type of reaction involving the condensation of an aldehyde or ketone with an aromatic or aliphatic amine. In this reaction, 3CPTPM is formed from 3-chloro-5-(trifluoromethyl)-2-pyridine and phenyl isoxazole-5-carbaldehyde. The Ullmann reaction is a type of cross-coupling reaction involving the coupling of two organometallic compounds. In this reaction, 3CPTPM is formed from 3-chloro-5-(trifluoromethyl)-2-pyridine and phenyl isoxazole-5-carbaldehyde. The Buchwald-Hartwig reaction is a type of cross-coupling reaction involving the coupling of an organometallic compound and an aromatic or aliphatic amine. In this reaction, 3CPTPM is formed from 3-chloro-5-(trifluoromethyl)-2-pyridine and phenyl isoxazole-5-carbaldehyde.

Scientific Research Applications

3CPTPM has been studied for its potential applications in scientific research. It has been found to act as a ligand in various biochemical and physiological processes, which makes it a useful tool for studying these processes. Additionally, 3CPTPM has been used in laboratory experiments to study the effects of different compounds on biochemical pathways.

properties

IUPAC Name

[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClF3N2O2/c17-11-6-10(16(18,19)20)8-21-14(11)12-7-13(24-22-12)15(23)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXPOCXFPQYJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=NO2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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